molecular formula C7H5BrO2S B2539783 (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid CAS No. 1196-85-6

(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid

Cat. No.: B2539783
CAS No.: 1196-85-6
M. Wt: 233.08
InChI Key: METLRSWNNQAFIG-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. The presence of a bromine atom and an acrylic acid moiety in the compound makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid typically involves the bromination of thiophene derivatives followed by the introduction of the acrylic acid moiety. One common method is the bromination of 3-thiophenecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-3-thiophenecarboxylic acid is then subjected to a Heck reaction with acrylic acid or its derivatives to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency of the bromination and Heck coupling reactions, allowing for better control over reaction conditions and minimizing by-product formation .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The acrylic acid moiety can be reduced to form the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.

Major Products

Scientific Research Applications

(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the acrylic acid moiety can influence its binding affinity and specificity towards these targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorothiophen-3-yl)-acrylic acid
  • 3-(2-fluorothiophen-3-yl)-acrylic acid
  • 3-(2-iodothiophen-3-yl)-acrylic acid

Uniqueness

(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance its reactivity and selectivity in various chemical reactions compared to its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

(E)-3-(2-bromothiophen-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2S/c8-7-5(3-4-11-7)1-2-6(9)10/h1-4H,(H,9,10)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METLRSWNNQAFIG-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1/C=C/C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.